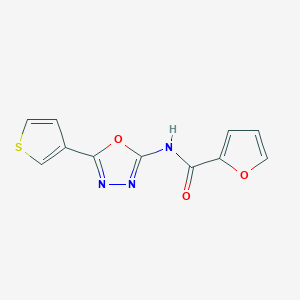

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

説明

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiophene ring, an oxadiazole ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

特性

IUPAC Name |

N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O3S/c15-9(8-2-1-4-16-8)12-11-14-13-10(17-11)7-3-5-18-6-7/h1-6H,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBWAASIWJBWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of thiophene-3-carboxylic acid hydrazide with furan-2-carbonyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

化学反応の分析

Types of Reactions

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amine derivatives.

科学的研究の応用

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer activity due to their ability to interact with critical cellular targets involved in cancer progression. For instance, derivatives of oxadiazole have been shown to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cell lines while sparing normal cells, highlighting their therapeutic potential .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 16a | 0.089 | hCA IX | Enzyme inhibition |

| 16b | 0.075 | PANC-1 | Apoptosis induction |

Antimicrobial Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also shown promising results in antimicrobial assays. Compounds with similar structures have been evaluated against various bacterial strains, demonstrating efficacy as potential antimicrobial agents. The presence of the thiophene ring is believed to enhance the compound's interaction with microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene or oxadiazole moieties can significantly impact biological activity. For instance, substituents on the thiophene ring can enhance binding affinity to target enzymes or receptors .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on oxadiazole | Increased anticancer activity |

| Alkyl substitutions on thiophene | Enhanced antimicrobial properties |

作用機序

The mechanism of action of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but with a bromophenyl group instead of the thiophene and oxadiazole rings.

Quinazoline-2,4(1H,3H)-diones: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.

Uniqueness

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to its combination of the thiophene, oxadiazole, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

生物活性

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has gained attention in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , an oxadiazole ring , and a furan ring , which contribute to its diverse chemical reactivity and biological interactions. The presence of these rings allows for various chemical transformations and interactions with biological targets.

The biological activity of N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. It has been noted for:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation, potentially modulating pathways critical for disease progression.

- Induction of Apoptosis : Research indicates that derivatives containing oxadiazole structures can induce apoptosis in cancer cell lines by increasing p53 expression levels and activating caspase pathways .

Antimicrobial Activity

N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has shown promising antimicrobial properties. In vitro studies have demonstrated:

- Minimum Inhibitory Concentrations (MIC) : Certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Anticancer Activity

The compound is also being explored for its anticancer potential:

- Cytotoxicity Studies : In vitro evaluations have shown that derivatives can exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| HeLa | 2.41 | Cell cycle arrest at G0-G1 phase |

| SK-MEL-2 | Submicromolar | Selective cytotoxicity |

Case Studies and Research Findings

- Antitumor Activity : A study focusing on oxadiazole derivatives highlighted that modifications in the chemical structure could enhance antitumor activity. The introduction of electron-withdrawing groups was found to significantly improve efficacy against cancer cell lines .

- Inflammatory Response : Another research effort indicated that oxadiazole derivatives could serve as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, and what intermediates are critical?

- Methodology : The compound is synthesized via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form the oxadiazole-thiol intermediate. Subsequent functionalization with thiophene derivatives (e.g., via nucleophilic substitution or coupling reactions) introduces the thiophen-3-yl moiety. Key intermediates include 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its Mannich bases .

- Validation : Confirm intermediate structures using -NMR and IR spectroscopy. For example, the thiol group (-SH) in the oxadiazole intermediate shows a characteristic -NMR peak at ~13 ppm .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).

- Spectroscopy : -NMR (DMSO-) identifies aromatic protons (δ 7.2–8.5 ppm for thiophene and furan) and amide protons (δ 10–12 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and heterocyclic carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 331.39) .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

- Case Study : Discrepancies in -NMR signals (e.g., unexpected splitting or missing peaks) may arise from tautomerism in the oxadiazole-thiol group or solvent interactions.

- Resolution :

- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic exchange processes.

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure. For example, hydrogen bonding patterns (e.g., N–H···N interactions) stabilize specific tautomers .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to identify the dominant tautomer .

Q. What strategies optimize the synthesis yield of this compound under green chemistry principles?

- Methodology :

- Solvent Selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalysis : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3 hours) and improve yield by 15–20% .

- Workflow : Implement one-pot synthesis to minimize purification steps. For example, sequential cyclization and coupling reactions in a single reactor .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

- Approach :

- Analog Synthesis : Modify the thiophene (e.g., 2-thienyl vs. 3-thienyl), oxadiazole (e.g., sulfur vs. oxygen), or furan substituents.

- Bioactivity Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) or anticancer activity via MTT assays (IC in HeLa cells) .

- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of oxadiazole-thiophene hybrids?

- Analysis : Variations in MIC values (e.g., 2 µg/mL vs. 32 µg/mL) may stem from differences in bacterial strains, assay protocols, or compound purity.

- Resolution :

- Standardized Testing : Follow CLSI guidelines for antimicrobial assays, using ATCC reference strains and consistent inoculum sizes.

- Purity Verification : Re-test compounds with ≥98% purity (confirmed by HPLC) to exclude impurities as confounding factors .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。